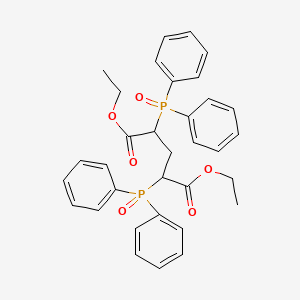![molecular formula C11H9N3OS2 B4895101 N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide, also known as AG490, is a synthetic small molecule that has been widely used in scientific research. It belongs to the class of Janus kinase (JAK) inhibitors and has shown potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. In
Mécanisme D'action
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide acts as a competitive inhibitor of JAK1 and JAK2 by binding to their active sites. This prevents the phosphorylation of STAT proteins, which are downstream targets of JAKs. The inhibition of JAK/STAT signaling by N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide leads to the downregulation of various genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been found to modulate the immune response by regulating the differentiation and function of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide in lab experiments is its specificity for JAK1 and JAK2. This allows researchers to selectively inhibit the JAK/STAT pathway without affecting other signaling pathways. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide is its potential toxicity. It has been shown to induce apoptosis in normal cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. Another area of research is the identification of biomarkers that can predict the response to JAK inhibitors in different diseases. In addition, the role of JAK/STAT signaling in the regulation of metabolism and energy homeostasis is an emerging area of research that could have implications for the treatment of metabolic disorders.
Méthodes De Synthèse
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide can be synthesized by reacting 2-aminopyridine with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 2-bromo-5-chlorothiophene in the presence of a base to form N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. The purity of N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide can be improved by recrystallization.
Applications De Recherche Scientifique
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been extensively used in scientific research to investigate the JAK/STAT signaling pathway. It has been shown to inhibit the phosphorylation of JAK1 and JAK2, which are crucial components of this pathway. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has also been used to study the role of JAK/STAT signaling in various diseases, including cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
N-(pyridin-3-ylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c15-10(9-4-2-6-17-9)14-11(16)13-8-3-1-5-12-7-8/h1-7H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZLMMCIMKRYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(pyridin-3-ylcarbamothioyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4895045.png)
![11-(2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4895060.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)
![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)
![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)
![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)

![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)